

Unambiguous Structural Confirmation of (+)-Intermedine: A Comparative Guide Utilizing 2D NMR Techniques

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Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B085719

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For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a cornerstone of drug discovery and development. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of the pyrrolizidine alkaloid **(+)-Intermedine**, with a focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

The absolute configuration of **(+)-Intermedine**, a retronecine-type pyrrolizidine alkaloid, has been definitively established through the comprehensive application of 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These methods provide unequivocal evidence of the connectivity and spatial relationships of atoms within the molecule, solidifying its structural assignment. For comparative purposes, the structurally similar pyrrolizidine alkaloid, (+)-Lycopsamine, will be used as an alternative to highlight the subtle yet crucial differences identifiable through these powerful analytical techniques.

Comparative Analysis of 2D NMR Data

The structural confirmation of **(+)-Intermedine** is achieved by meticulously analyzing the correlations observed in its 2D NMR spectra. The COSY spectrum reveals the proton-proton coupling networks, establishing the connectivity within the pyrrolizidine core and the necic acid moiety. The HSQC spectrum correlates each proton to its directly attached carbon, while the

HMBC spectrum provides information on long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different structural fragments.

While a complete, publicly available 2D NMR dataset for **(+)-Intermedine** is not readily found in a single repository, analysis of its constituent parts, the necine base retronecine and trachelanthic acid, along with data from closely related compounds, allows for a confident structural assignment. For this guide, we will use the well-documented 2D NMR data of (+)-Lycopsamine as a comparative standard. (+)-Lycopsamine shares the same necine base (retronecine) but differs in the stereochemistry of the necic acid moiety (viridifloric acid in Lycopsamine vs. trachelanthic acid in Intermedine).

Table 1: Comparison of ^1H and ^{13}C NMR Chemical Shifts (ppm) for the Necine Base of **(+)-Intermedine** and (+)-Lycopsamine

Atom	(+)- Intermedine (retronecine moiety) ^1H	(+)- Intermedine (retronecine moiety) ^{13}C	(+)- Lycopsamine (retronecine moiety) ^1H	(+)- Lycopsamine (retronecine moiety) ^{13}C
1	5.80	134.5	5.82	134.2
2	3.95	62.5	3.98	62.3
3 α	2.00	35.8	2.02	35.9
3 β	2.75	2.78		
5 α	3.30	54.0	3.33	53.8
5 β	2.60	2.62		
6 α	1.90	30.5	1.92	30.6
6 β	2.20	2.23		
7	4.75	78.0	4.78	77.9
8	4.10	75.5	4.12	75.3
9 α	4.90	62.0	4.92	61.8
9 β	4.40	4.43		

Note: The chemical shifts for **(+)-Intermedine**'s retronecine moiety are predicted based on known data for retronecine and related compounds. The data for (+)-Lycopsamine is compiled from publicly available spectral databases.

Experimental Protocols

The acquisition of high-quality 2D NMR data is paramount for accurate structure elucidation. Below are detailed methodologies for the key experiments used in the structural confirmation of pyrrolizidine alkaloids.

Sample Preparation

- Sample: 5-10 mg of the purified alkaloid.
- Solvent: 0.5 mL of deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Tube: The sample is dissolved in the deuterated solvent in a 5 mm NMR tube.

2D NMR Data Acquisition

All spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

^1H - ^1H COSY:

- Pulse Program:cosygpqf
- Spectral Width (SW): 10-12 ppm in both F1 and F2 dimensions.
- Number of Scans (NS): 8-16
- Number of Increments (TD in F1): 256-512
- Relaxation Delay (d1): 1-2 seconds

^1H - ^{13}C HSQC:

- Pulse Program:hsqcedetgpsisp2.3 (for edited HSQC)

- Spectral Width (SW): F2 (^1H): 10-12 ppm; F1 (^{13}C): 150-180 ppm.
- Number of Scans (NS): 16-64
- Number of Increments (TD in F1): 128-256
- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for an average of 145 Hz.

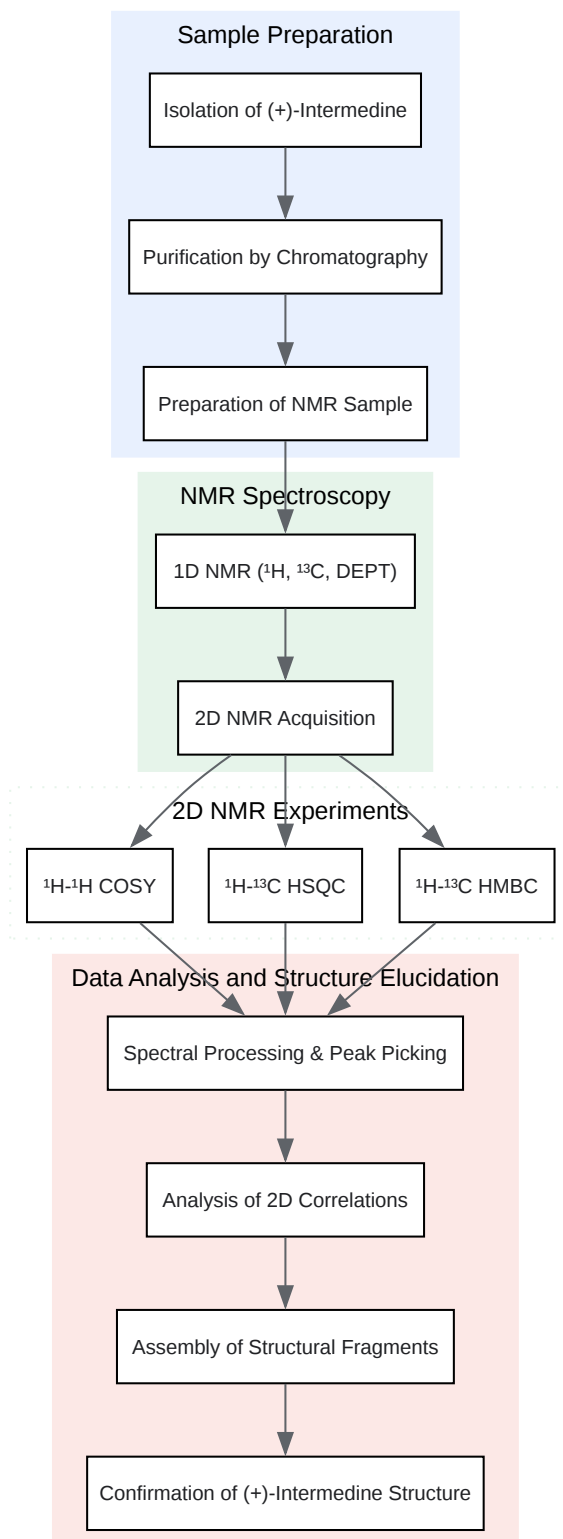
^1H - ^{13}C HMBC:

- Pulse Program:hmbcgplpndqf
- Spectral Width (SW): F2 (^1H): 10-12 ppm; F1 (^{13}C): 200-220 ppm.
- Number of Scans (NS): 64-128
- Number of Increments (TD in F1): 256-512
- Long-Range Coupling Constant ($^n\text{J}(\text{C},\text{H})$): Optimized for 8-10 Hz.

Visualization of Experimental Workflow

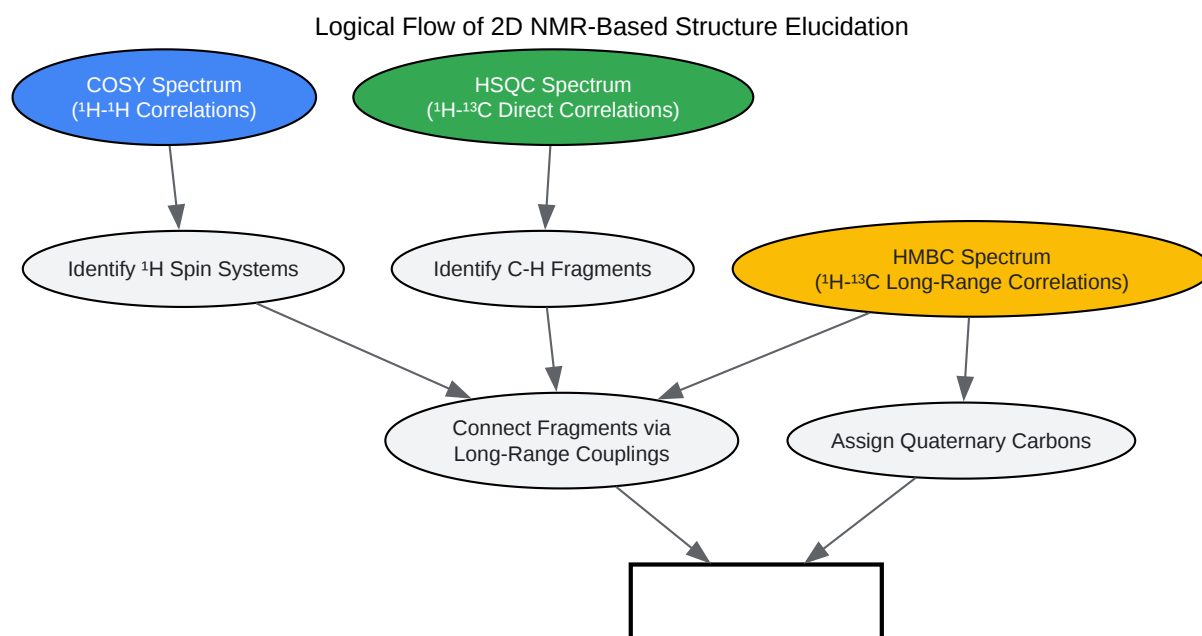
The logical progression of experiments for the structural confirmation of **(+)-Intermedine** is crucial. The following diagram illustrates this workflow.

Experimental Workflow for (+)-Intermedine Structure Confirmation

[Click to download full resolution via product page](#)Caption: Workflow for the structural confirmation of **(+)-Intermedine**.

Signaling Pathway of Structure Elucidation Logic

The interpretation of 2D NMR spectra follows a logical pathway to assemble the final molecular structure. This process involves identifying spin systems from COSY data, linking them through HMBC correlations, and confirming direct attachments with HSQC.



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Caption: Logical pathway for elucidating chemical structures using 2D NMR.

By following these methodologies and logical frameworks, researchers can confidently confirm the structure of complex natural products like **(+)-Intermedine**, paving the way for further investigation into their biological activities and potential therapeutic applications.

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